molecular formula C20H28ClNO5 B2986749 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride CAS No. 473566-90-4

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride

Cat. No.: B2986749
CAS No.: 473566-90-4
M. Wt: 397.9
InChI Key: SRAGMORXCONEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperidine derivative.

    Esterification: The carboxylate group is esterified with 2-methoxyethanol under acidic conditions to form the ester linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological targets, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate: Lacks the piperidine moiety, which may result in different biological activity.

    2-Methoxyethyl 5-hydroxy-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate: Similar structure but with variations in the substitution pattern, affecting its chemical and biological properties.

Uniqueness

The presence of both the benzofuran core and the piperidine moiety in 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride makes it unique, potentially offering a combination of biological activities not seen in simpler analogs. This dual functionality can be advantageous in drug design and development, providing a scaffold for further modifications to enhance efficacy and selectivity.

Would you like more detailed information on any specific section?

Properties

IUPAC Name

2-methoxyethyl 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5.ClH/c1-13-6-8-21(9-7-13)12-15-16(22)4-5-17-19(15)18(14(2)26-17)20(23)25-11-10-24-3;/h4-5,13,22H,6-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAGMORXCONEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)OCCOC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.